molecular formula C16H17N5O2 B051794 5'-Demethylpiritrexim CAS No. 118252-38-3

5'-Demethylpiritrexim

Número de catálogo: B051794
Número CAS: 118252-38-3
Peso molecular: 311.34 g/mol
Clave InChI: SYIGACSDZHBYAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5'-Demethylpiritrexim (CAS: 118252-38-3) is a pyridopyrimidine derivative with the molecular formula C₁₆H₁₇N₅O₂ and a molecular weight of 311.34 g/mol. It features a 5-methylpyrido[2,3-d]pyrimidine core substituted with a 5-hydroxy-2-methoxybenzyl group and amine functionalities at positions 2 and 4 . Predicted physicochemical properties include a density of 1.378 g/cm³, boiling point of 646.1°C, and a pKa of 10.22, suggesting moderate lipophilicity and alkaline character under physiological conditions .

Propiedades

IUPAC Name

3-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-8-10(5-9-6-11(22)3-4-12(9)23-2)7-19-15-13(8)14(17)20-16(18)21-15/h3-4,6-7,22H,5H2,1-2H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIGACSDZHBYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)O)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152061
Record name 5'-Demethylpiritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118252-38-3
Record name 5'-Demethylpiritrexim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118252383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Demethylpiritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

5'-Demethylpiritrexim shares structural homology with other pyridopyrimidine and pyrimidine derivatives, though key differences dictate functional divergence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted pKa
5'-Demethylpiritrexim Pyrido[2,3-d]pyrimidine 5-Methyl, 5-hydroxy-2-methoxybenzyl 311.34 10.22
Desmethylsildenafil-d8 Pyrazolo[4,3-d]pyrimidine 5-Chlorosulfonyl-2-ethoxyphenyl, propyl 522.89 (unlabelled base) ~7.5–9.5*
UK 103320-d8 Pyrazolo[4,3-d]pyrimidin-7-one Piperazinylsulfonyl, ethoxyphenyl 548.42 (unlabelled base) N/A

*Note: pKa values for Desmethylsildenafil-d8 are inferred from structural similarities to sildenafil.

Key Observations:

  • Core Heterocycle : Unlike 5'-Demethylpiritrexim’s pyrido[2,3-d]pyrimidine backbone, Desmethylsildenafil-d8 and UK 103320-d8 feature pyrazolo[4,3-d]pyrimidine cores, which alter electronic distribution and binding affinities to target enzymes .
  • Substituent Effects : The 5-hydroxy-2-methoxybenzyl group in 5'-Demethylpiritrexim contrasts with the chlorosulfonyl or piperazinylsulfonyl groups in Desmethylsildenafil-d8 and UK 103320-d7. These differences likely influence solubility, bioavailability, and target selectivity.

Functional and Pharmacological Divergence

  • Enzyme Inhibition : Pyrazolo[4,3-d]pyrimidines like Desmethylsildenafil-d8 are potent phosphodiesterase type 5 (PDE5) inhibitors, while pyrido[2,3-d]pyrimidines such as 5'-Demethylpiritrexim are hypothesized to target folate metabolism pathways (e.g., DHFR inhibition), akin to methotrexate analogs .
  • Bioavailability : The higher molecular weight and polar sulfonyl groups in Desmethylsildenafil-d8 (522.89 g/mol) may reduce blood-brain barrier penetration compared to 5'-Demethylpiritrexim (311.34 g/mol), which lacks such bulky substituents .

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties

Property 5'-Demethylpiritrexim Desmethylsildenafil-d8 UK 103320-d8
Molecular Weight 311.34 522.89 548.42
Density (g/cm³) 1.378 N/A N/A
Boiling Point (°C) 646.1 N/A N/A
Predicted pKa 10.22 ~7.5–9.5 N/A

Sources:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.